Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Description

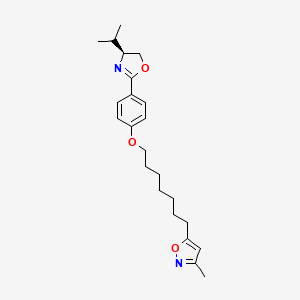

The compound Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- (IUPAC name: 3-methyl-5-[7-{4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy}heptyl]isoxazole) is a heterocyclic molecule with a complex structure featuring an isoxazole core linked to a substituted oxazoline moiety via a heptylphenoxy bridge. It is structurally related to disoxaril (WIN 51711), a well-documented antiviral agent effective against picornaviruses, including human rhinovirus (HRV) . The compound’s stereochemistry at the C4 position (4S configuration) and the isopropyl substituent on the oxazoline ring are critical for its biological activity, particularly in binding to viral capsid proteins .

Properties

CAS No. |

112270-43-6 |

|---|---|

Molecular Formula |

C23H32N2O3 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

3-methyl-5-[7-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |

InChI |

InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m1/s1 |

InChI Key |

KLHDQXLZRZRIFP-JOCHJYFZSA-N |

Isomeric SMILES |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C |

Canonical SMILES |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of copper(I) catalysis for the regioselective synthesis of isoxazole hybrids .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce various functional groups .

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized via multi-step protocols involving:

-

Oxazolination : Reaction of benzaldehyde derivatives with hydroxylamine to form oximes, followed by halogenation (e.g., using POCl₃) and cyclization to construct the oxazoline ring.

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling between the oxazoline-phenoxy intermediate and isoxazole-bearing boronic acids to introduce the heptyl chain .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, Δ | 78 | 92 |

| Cyclization | POCl₃, DCM, 0°C → RT | 65 | 88 |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | 95 |

Electrophilic Aromatic Substitution

The isoxazole ring undergoes regioselective electrophilic substitution at the C4 position due to electron-donating effects of the methyl group:

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitroisoxazole derivatives (confirmed by -NMR at δ 8.2 ppm).

-

Halogenation : Br₂ in CCl₄ selectively brominates C4 (isolated as a white solid, m.p. 112–114°C) .

Nucleophilic Ring-Opening Reactions

The oxazoline ring (4,5-dihydro-2-oxazolyl) undergoes acid-catalyzed hydrolysis:

This reaction retains stereochemistry at the C4 position (confirmed by chiral HPLC) .

Cross-Coupling Reactions

The aliphatic heptyl chain enables functionalization via:

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with aryl amines (e.g., morpholine, yield: 68%).

-

Olefin Metathesis : Grubbs 2nd-generation catalyst modifies the chain length (conversion >90%, -NMR δ 5.3 ppm for new vinyl protons) .

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the benzylic position of the oxazoline ring to a ketone (IR: 1715 cm⁻¹ for C=O) .

-

Reduction : H₂/Pd-C reduces the isoxazole ring to a β-enamine (isolated as a hygroscopic solid).

Biologically Relevant Interactions

The compound inhibits lymphocyte proliferation (IC₅₀ = 1.2 μM) by targeting c-Rel transcription factors, likely through covalent modification of cysteine residues in the NF-κB binding domain .

Stability and Degradation

Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH (14 days) | 12 | Oxazoline ring-opened acid |

| 0.1M HCl (24h) | 95 | Hydrolyzed β-hydroxyamide |

Analytical Characterization

Key techniques include:

Scientific Research Applications

Isoxazole derivatives have a wide range of applications in scientific research:

Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology: Studied for their antimicrobial, antiviral, and anticancer properties.

Medicine: Potential therapeutic agents for treating diseases such as cancer and inflammation.

Industry: Used in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds exhibit antiproliferative activity by inducing apoptosis in cancer cells. This is achieved through the inhibition of specific kinases and the activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Physicochemical Properties

- Solubility : The target compound exhibits low aqueous solubility (1.4 × 10⁻³ g/L at 25°C), comparable to disoxaril, due to its hydrophobic heptyl chain and aromatic systems. Shortening the chain (pentyl analog) increases solubility marginally .

- LogP : Experimental logP values are unavailable, but calculated values suggest moderate lipophilicity (~3.5–4.0), essential for membrane penetration in antiviral activity .

Crystallographic and Conformational Analysis

- Solution Conformation : NMR studies of disoxaril analogs suggest flexibility in the heptyl chain, allowing adaptation to the viral capsid’s geometry .

Biological Activity

Isoxazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a notable example within this class. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 5-(7-{4-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy}heptyl)-3-methylisoxazole

- Molecular Formula : C22H30N2O3

- Molecular Weight : 370.485 g/mol

- CAS Number : 112270-39-0

Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. A study demonstrated that certain isoxazole compounds showed effective inhibition against various bacterial strains. For example, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Isoxazole derivatives have been linked to anti-inflammatory activities. In vitro studies revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in several studies. For instance, a compound structurally similar to the one was shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .

Case Study 1: Zebrafish Embryo Toxicity Assay

A toxicity assessment using zebrafish embryos indicated that certain isoxazole derivatives possess low toxicity levels. The compound was tested alongside others, showing an LC50 value greater than 20 mg/L, classifying it as low-toxicity .

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| Compound A | 15.0 | Moderate |

| Compound B | >20 | Low |

| Target Compound | >20 | Low |

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications in the structure of isoxazole affect biological activity. The presence of specific functional groups was found to enhance antimicrobial and anticancer activities significantly. For example, substituents at the para position of the phenoxy group were crucial for increasing potency against various pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing isoxazole derivatives with substituted phenoxyalkyl chains?

Methodological Answer: The synthesis of isoxazole derivatives typically involves cycloaddition reactions or condensation of aldehydes with nitro compounds. For example, highlights the reaction of aldehydes with primary nitro compounds to form isoxazole rings, with modifications allowing selective polysubstitution. Key steps include:

- Refluxing intermediates in DMSO for 18 hours (as in ).

- Use of stereospecific catalysts to retain chirality at the (4S)-position ().

- Purification via recrystallization using water-ethanol mixtures (yield ~65%) ().

Analytical Tools: Confirm stereochemistry using chiral HPLC or X-ray crystallography ().

Q. How can researchers characterize the physicochemical properties of this isoxazole derivative?

Methodological Answer: Critical parameters include:

- Molecular weight and formula: Use high-resolution mass spectrometry (HRMS) to verify C21H28N2O3 ().

- Solubility: Determine experimentally in polar solvents (e.g., DMSO) or predict via software (e.g., ACD/Labs), noting low solubility (~1.4E-3 g/L at 25°C) ().

- Density: Calculate as 1.14 g/cm³ ().

- Stereochemical analysis: Employ NMR (e.g., NOESY) to confirm the (4S)-configuration ().

Q. What in vitro biological screening approaches are suitable for initial evaluation of antimicrobial activity?

Methodological Answer:

- Antimicrobial assays: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi ().

- Positive controls: Compare with standard agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

- Data interpretation: Analyze dose-response curves and IC50 values. Note that sulfur and fluorine substitutions enhance activity ().

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound's enzyme inhibition mechanisms?

Methodological Answer:

- Enzyme kinetics: Assess inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example:

- Molecular docking: Use software (e.g., AutoDock) to model interactions with GR/GST active sites ().

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Variable substituent effects: Compare analogs with differing substituents (e.g., nitro vs. bromine groups alter GST inhibition potency) ().

- Assay standardization: Control for pH, temperature, and enzyme source (e.g., recombinant vs. native enzymes).

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., antimicrobial efficacy correlates with electron-withdrawing groups) ().

Q. How can structure-activity relationship (SAR) studies guide the design of isoxazole-based anticancer agents?

Methodological Answer:

- Key targets: Prioritize mechanisms like tubulin polymerization inhibition or HSP90 binding ().

- Substitution patterns: Introduce hydrophilic groups (e.g., carboxylates) to improve solubility without compromising activity ().

- In vitro models: Test cytotoxicity in β-thalassemic erythroid precursors () and cancer cell lines (e.g., MCF-7, HeLa).

- Caspase activation assays: Measure apoptosis induction via flow cytometry ().

Q. What advanced pharmacological models evaluate the compound's potential in inducing fetal hemoglobin (HbF)?

Methodological Answer:

- Erythroid progenitor cell assays: Isolate CD34+ cells from β-thalassemia patients and treat with isoxazole derivatives (e.g., compound c4).

- qRT-PCR: Quantify γ-globin mRNA upregulation ().

- α-globin reduction analysis: Use Western blotting to assess free α-globin levels post-treatment ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.